molecular formula C10H14N2O B2848399 2-(3-Methoxy-4-methylphenyl)ethanimidamide CAS No. 1379179-64-2

2-(3-Methoxy-4-methylphenyl)ethanimidamide

Cat. No.: B2848399
CAS No.: 1379179-64-2
M. Wt: 178.235
InChI Key: FHEPKEUBZAKQEB-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C10H14N2O It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the ethanimidamide group. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ethanimidamide group to an amine.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)ethanimidamide
  • 2-(4-Methylphenyl)ethanimidamide
  • 2-(3-Chloro-4-methylphenyl)ethanimidamide

Uniqueness

2-(3-Methoxy-4-methylphenyl)ethanimidamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPKEUBZAKQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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